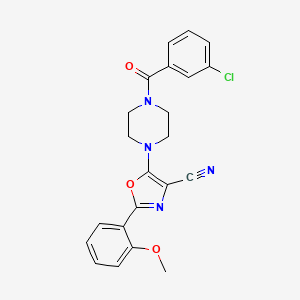

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, also known as CBP-307, is a small molecule drug that has been synthesized for scientific research purposes. The compound is a potent and selective antagonist of the vasopressin V1B receptor, which is involved in the regulation of stress response and social behavior.

Scientific Research Applications

Antimicrobial Activities

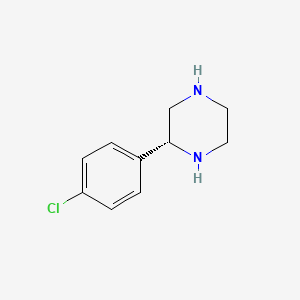

Research on similar compounds has demonstrated that derivatives of piperazine, when synthesized with various other chemical groups, exhibit significant antimicrobial activities. For instance, novel triazole derivatives, including piperazine moieties, have been synthesized and shown to possess good to moderate activities against microorganisms in antimicrobial screening tests (Bektaş et al., 2007). This suggests that compounds with a piperazine backbone, like 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, could be explored for their antimicrobial potential.

Synthesis and Structural Analysis

Compounds with complex structures, including those with piperazine and oxazole rings, are often synthesized through multi-step protocols. The structural assignment of such compounds is confirmed through a variety of techniques including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) experiments. For example, a novel compound with a similar structural framework was synthesized and its structure was confirmed through HRMS, IR, 1H and 13C NMR experiments (Wujec & Typek, 2023). This illustrates the importance of rigorous structural analysis in the synthesis of complex organic compounds.

Tuberculostatic Activity

Piperazine derivatives have also been investigated for their tuberculostatic activity, with some compounds showing promising results in vitro. The synthesis of such compounds often involves the cyclization of piperazine derivatives and subsequent reactions to produce various derivatives, which are then tested for their minimum inhibiting concentrations against tuberculosis (Foks et al., 2004). This area of research highlights the potential therapeutic applications of piperazine-containing compounds in treating infectious diseases.

Corrosion Inhibition

Piperazine derivatives are also studied for their corrosion inhibition properties, particularly for metals in acidic environments. The efficiency of these inhibitors is often assessed through gravimetric and electrochemical studies, revealing their potential to protect metals from corrosion by forming stable adsorption layers on the metal surface. This application is vital in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (Yadav et al., 2016).

Radioligand Development for Imaging

The structural motifs found in 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile have been incorporated into compounds developed as radioligands for imaging purposes, such as Positron Emission Tomography (PET). These compounds are designed to target specific receptors in the brain, aiding in the diagnosis and study of neurological disorders. The synthesis of these radioligands involves labeling with radioisotopes and subsequent evaluation of their binding affinities and in vivo imaging capabilities (Gao et al., 2012).

properties

IUPAC Name |

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-19-8-3-2-7-17(19)20-25-18(14-24)22(30-20)27-11-9-26(10-12-27)21(28)15-5-4-6-16(23)13-15/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIQULSFJVRJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)

![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)

![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)

![2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2603580.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603582.png)

![2-(4-Chlorophenoxy)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2603584.png)